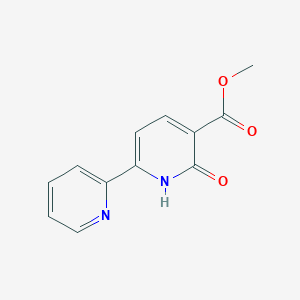
Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring fused to a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate typically involves the condensation of 2-acetylpyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction can lead to the formation of dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-6-(pyridin-3-yl)-4-(thiophen-2-yl)-2H-pyran-3-carbonitrile: Similar in structure but contains a thiophene ring.
4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Contains a pyrimidine ring instead of a dihydropyridine ring.
Uniqueness
Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
methyl 2-oxo-6-pyridin-2-yl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)8-5-6-10(14-11(8)15)9-4-2-3-7-13-9/h2-7H,1H3,(H,14,15) |
Clé InChI |
LRLAXYPMZMYPNW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(NC1=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















